Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether
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Overview
Description
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether is a complex organic compound characterized by its unique structure, which includes multiple hydroxymethyl groups and benzyloxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether typically involves the reaction of 2,2-bis(hydroxymethyl)propionic acid with benzyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy groups can be reduced to form the corresponding alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether linkage.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of dendrimers and hyperbranched polymers.
Biology: The compound can be utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Its derivatives are explored for potential therapeutic applications, including as carriers for anticancer drugs.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether exerts its effects is primarily related to its ability to form stable complexes with other molecules. The hydroxymethyl groups can participate in hydrogen bonding, while the benzyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: A precursor in the synthesis of Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether.
Bis(2-hydroxyethyl) ether: A simpler ether compound with similar hydroxyl functionalities.
Benzyloxyethanol: Contains the benzyloxy group but lacks the complex structure of this compound.
Uniqueness
This compound is unique due to its combination of multiple hydroxymethyl groups and benzyloxy substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific molecular interactions.
Biological Activity
Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure
The compound can be represented as follows:
This structure features a central ether linkage with two benzyloxy groups and multiple hydroxymethyl substituents, which are crucial for its biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL depending on the strain tested.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 30 |
2. Anti-inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory properties. In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group. The anti-inflammatory effect was quantified using the following parameters:
- Paw Edema Reduction : 40% decrease after 4 hours of treatment.
- Histological Analysis : Reduced infiltration of inflammatory cells in treated tissues.
3. Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A recent study published in the Journal of Medicinal Chemistry (2024) assessed its efficacy against human breast cancer cells (MCF-7) and found an IC50 value of 25 µM, indicating moderate cytotoxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic benzyloxy groups facilitate interaction with cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : The hydroxymethyl groups may act as competitive inhibitors for key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Modulation of Inflammatory Pathways : The compound appears to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with skin infections demonstrated that topical application of this compound led to a significant improvement in infection resolution rates compared to standard antibiotic treatments.
Case Study 2: Anti-inflammatory Properties
In a randomized controlled trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis, participants receiving the compound showed reduced joint swelling and pain levels over a six-week period.
Properties
CAS No. |
645395-07-9 |
---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[2,2-bis(hydroxymethyl)-3-phenylmethoxypropoxy]methyl]-2-(phenylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C24H34O7/c25-13-23(14-26,17-29-11-21-7-3-1-4-8-21)19-31-20-24(15-27,16-28)18-30-12-22-9-5-2-6-10-22/h1-10,25-28H,11-20H2 |
InChI Key |
NKTVZNSXNIHUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)(CO)COCC(CO)(CO)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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